1,2-Dichloro-1,2-difluoroethylene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

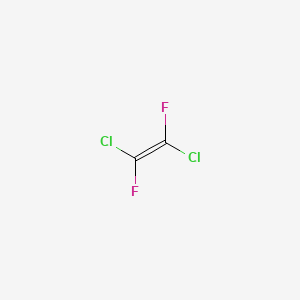

1,2-Dichloro-1,2-difluoroethylene is an organofluorine compound with the molecular formula C₂Cl₂F₂. It is a colorless liquid with a distinct odor and is known for its use in various industrial applications. This compound is one of the simplest chlorodifluoroalkenes and is used as an intermediate in the production of other chemicals .

準備方法

1,2-Dichloro-1,2-difluoroethylene can be synthesized through several methods. One common synthetic route involves the reaction of 1,1,2-trifluoro-2,2-dichloroethane with copper fluoride. This reaction typically occurs under high-temperature conditions and in the presence of a catalyst . Industrial production methods often involve similar processes, ensuring the compound is produced efficiently and in large quantities.

化学反応の分析

Radical Reactions with Chlorine Atoms

Reactions with atomic chlorine (Cl) proceed via radical mechanisms, forming oxygenated products in the presence of O₂:

-

Primary pathway : Cl addition to the double bond, followed by oxidation.

-

Products :

Kinetic Data:

| Reaction | Rate Coefficient (cm³ molecule⁻¹ s⁻¹) | Conditions |

|---|---|---|

| Cl + CF₂=CF₂ (tetrafluoroethylene) | 6.6×10−11 | 293 K, O₂ present |

| Cl + CFCl=CFCl | 6.5×10−11 | 293 K, O₂ present |

| Cl + CCl₂=CF₂ | 7.1×10−11 | 293 K, O₂ present |

Product yields:

Dehalogenation Reactions

Catalytic dechlorination using hydrogen and transition metals produces 1,2-difluoroethylene (HFO-1132):

-

Conditions : Pd, Pt, or Ni/Cu catalysts under H₂ atmosphere .

-

Mechanism : Sequential removal of chlorine atoms via hydrogenolysis.

-

Stereospecificity : Retains configuration of the starting isomer ( cis or trans) .

Example:

CFCl CFCl+H2PdCF2=CF2+2HCl

(a) Halogen Addition

Reacts with halogens under irradiation:

-

Chlorination : Forms 1,2-difluoro-1,2-dichloroethane (CFCl₂CFCl₂) .

-

Bromination : Yields 1,2-difluoro-1,2-dibromoethane (CFBr₂CFBr₂) .

(b) Cycloaddition with Hexachlorocyclopentadiene

-

Reaction :

CFCl CFCl+C5Cl6200−220∘CBicyclo 2 2 1 2 heptene derivatives -

Stereospecificity :

Reactivity with Alkalis

Reacts violently with concentrated alkalis:

Oxidation and Thermal Decomposition

-

Air Oxidation : Forms unstable peroxides (risk of explosion) .

-

Thermal Breakdown ( > 200°C):

CFCl CFClΔCO+CO2+HCl+Phosgene COCl2

Interaction with Solvents and Functional Groups

科学的研究の応用

Industrial Chemistry

Intermediate for Fluorinated Compounds

1,2-Dichloro-1,2-difluoroethylene serves as a crucial intermediate in the synthesis of fluorine-containing chemicals. It is utilized in the production of:

- Fluorosurfactants

- Textile finishing agents

- Organic silicon fluorine modified resins

These products find applications in heat exchange materials, refrigerants, solvents, cleaning agents, and gas dielectrics.

Polymer Science

Copolymers Production

In polymer science, this compound is employed in the copolymerization of vinylidene fluoride with functional comonomers. This radical copolymerization leads to materials with various applications:

- Functional coatings

- Elastomers

- Thermoplastic elastomers

- Electrolytes for lithium-ion batteries

- Fuel cell membranes

- Dye-sensitized solar cells

The versatility of these copolymers makes them suitable for energy-related applications and advanced materials .

Fire Safety and Protection

Fire Suppression Agent

The compound is also utilized in fire suppression systems. Compositions containing this compound are effective in extinguishing fires while minimizing damage to the environment and surrounding materials. These compositions can be used in both total flooding and streaming fire suppression techniques.

Thermodynamics

Heat Transfer Applications

Due to its favorable physical properties, this compound is suitable for use in heat transfer applications. Its low boiling point allows it to function efficiently in cooling systems and other thermal management technologies.

Case Study 1: Synthesis of Fluorinated Polymers

A research study demonstrated the successful copolymerization of this compound with vinylidene fluoride to create a new class of fluorinated polymers. These polymers exhibited enhanced thermal stability and chemical resistance compared to traditional alternatives.

Case Study 2: Fire Suppression Efficacy

In a controlled environment test, a composition including this compound was evaluated for its effectiveness as a fire suppressant. Results indicated that it extinguished flames rapidly without leaving harmful residues or causing structural damage.

作用機序

The mechanism of action of 1,2-dichloro-1,2-difluoroethylene involves its reactivity with various chemical reagents. The molecular targets and pathways depend on the specific reactions it undergoes. For example, in reduction reactions, the compound interacts with hydrogen atoms, leading to the formation of hydrogenated products .

類似化合物との比較

1,2-Dichloro-1,2-difluoroethylene can be compared with other similar compounds, such as:

1,1-Dichloro-2,2-difluoroethylene: Another isomer with similar properties but different reactivity and applications.

1,2-Difluoroethylene: Lacks chlorine atoms, leading to different chemical behavior and uses.

1,1,2-Trichloro-1,2-difluoroethane: Contains an additional chlorine atom, affecting its reactivity and industrial applications.

These comparisons highlight the unique properties and applications of this compound, making it a valuable compound in various fields.

生物活性

1,2-Dichloro-1,2-difluoroethylene (also known as dichlorodifluoroethylene or HFO-1132) is a chlorinated and fluorinated hydrocarbon with the chemical formula C2Cl2F2. This compound is of significant interest in environmental science and toxicology due to its potential biological activity and effects on human health.

This compound is a colorless liquid at room temperature, characterized by its volatility and reactivity. It has a molecular weight of 130.94 g/mol and a boiling point of approximately 56 °C. The compound is known to decompose at high temperatures, releasing toxic fumes, which poses risks during industrial applications and environmental exposure .

Toxicological Profile

The biological activity of this compound has been studied extensively due to its toxicological implications. Research indicates that exposure can occur through inhalation or dermal contact, leading to various health effects:

- Acute Toxicity : Inhalation of high concentrations can cause respiratory irritation and central nervous system effects such as dizziness and headaches.

- Chronic Effects : Prolonged exposure may lead to liver and kidney damage, as well as potential carcinogenic effects due to the formation of metabolites like vinyl chloride .

Metabolic Pathways

The metabolic pathways of this compound involve its transformation into less toxic metabolites. Studies have shown that under anaerobic conditions, it can undergo reductive dechlorination, leading to the formation of vinyl chloride—a known carcinogen. This transformation highlights the potential for bioaccumulation in the environment and poses risks to human health through contaminated water supplies .

Case Studies

Several case studies illustrate the biological activity and environmental impact of this compound:

- Microbial Degradation : Research conducted in anoxic microcosms demonstrated that cis-1,2-dichloroethene degraded more rapidly than its trans counterpart. In one study, cis-isomer concentrations decreased significantly within weeks due to microbial activity, while trans-isomer degradation was notably slower .

- Environmental Persistence : A study reported half-lives for degradation in groundwater environments ranging from 88 to 339 days for cis-isomers and 132 to 147 days for trans-isomers. This persistence raises concerns about long-term environmental contamination and human exposure risks .

Table: Summary of Biological Activity Findings

| Parameter | Cis- Isomer | Trans- Isomer |

|---|---|---|

| Degradation Half-life | 88–339 days | 132–147 days |

| Major Metabolite | Vinyl chloride | Vinyl chloride |

| Microbial Degradation Rate | Rapid (<2 weeks) | Slow (16 weeks) |

| Toxicity | Moderate | Moderate |

特性

CAS番号 |

27156-03-2 |

|---|---|

分子式 |

C2Cl2F2 |

分子量 |

132.92 g/mol |

IUPAC名 |

(Z)-1,2-dichloro-1,2-difluoroethene |

InChI |

InChI=1S/C2Cl2F2/c3-1(5)2(4)6/b2-1- |

InChIキー |

UPVJEODAZWTJKZ-UPHRSURJSA-N |

SMILES |

C(=C(F)Cl)(F)Cl |

異性体SMILES |

C(=C(\F)/Cl)(\F)/Cl |

正規SMILES |

C(=C(F)Cl)(F)Cl |

沸点 |

21.1 °C |

melting_point |

-130.5 °C |

Key on ui other cas no. |

598-88-9 27156-03-2 |

物理的記述 |

Dichlorodifluoroethylene is a liquid material, which may cause illness from inhalation. When heated to high temperatures it may decompose and emit toxic fumes. When in contact with water or steam it may produce additional fumes that can cause illness from inhalation. The primary hazard is the threat to the environment. Immediate steps should be taken to limit its spread to the environment. Since it is a liquid it can easily penetrate the soil and contaminate groundwater and nearby streams. |

ピクトグラム |

Compressed Gas; Acute Toxic; Irritant |

蒸気圧 |

890.43 mmHg |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。